molecular formula C12H13F3O5S B8359737 4-Trifluoromethanesulfonyloxy-benzoic acid tert-butyl ester

4-Trifluoromethanesulfonyloxy-benzoic acid tert-butyl ester

Cat. No. B8359737
M. Wt: 326.29 g/mol
InChI Key: SJZNIZKYYNNXFG-UHFFFAOYSA-N
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Patent
US06977267B2

Procedure details

Trifluoromethanesulfonic anhydride (1.04 ml, 6.2 mmol) was added to a cooled (5° C.) solution of tert-butyl 4-hydroxybenzoate (1 g, 5.1 mmol) in a mixture of DCM (25 ml) and TEA (1.1 ml, 7.8 mmol). After 4 h at 5° C., water was added. The organic layer was separated, dried over MgSO4 and concentrated in vacuo. The residue was chromatographed over silica gel (eluent: cyclohexane/iPr2O 95/5) to yield the above-titled compound as a colorless oil (1.45 g). 1H NMR (CDCl3): 8.09 (2H, d, J=8.6 Hz), 7.32 (2H, d, J=8.6 Hz), 1.60 (9H, s).
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].O[C:17]1[CH:29]=[CH:28][C:20]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])=[CH:19][CH:18]=1.O>C(Cl)Cl>[C:24]([O:23][C:21](=[O:22])[C:20]1[CH:28]=[CH:29][C:17]([O:6][S:3]([C:2]([F:15])([F:14])[F:1])(=[O:5])=[O:4])=[CH:18][CH:19]=1)([CH3:27])([CH3:25])[CH3:26]

Inputs

Step One
Name
Quantity
1.04 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC(C)(C)C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
TEA
Quantity
1.1 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (eluent: cyclohexane/iPr2O 95/5)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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